4-Hydroxy-3-methylbenzoic acid is a natural product found in Incarvillea delavayi with data available.
4-Hydroxy-3-methylbenzoic acid
CAS No.: 499-76-3
Cat. No.: VC1707959
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 499-76-3 |
---|---|
Molecular Formula | C8H8O3 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | 4-hydroxy-3-methylbenzoic acid |
Standard InChI | InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11) |
Standard InChI Key | LTFHNKUKQYVHDX-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C(=O)O)O |
Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)O |
Introduction
Chemical Properties and Structure
4-Hydroxy-3-methylbenzoic acid consists of a benzene ring bearing a carboxyl group, a hydroxyl group, and a methyl group. Its molecular structure facilitates its role in various biological processes and chemical reactions.
Molecular Identity
The compound is characterized by specific molecular identifiers that distinguish it from related compounds.
Table 1: Molecular Identity of 4-Hydroxy-3-methylbenzoic acid
Parameter | Information |
---|---|
Chemical Formula | C₈H₈O₃ |
Average Molecular Weight | 152.1473 |
Monoisotopic Molecular Weight | 152.047344122 |
CAS Registry Number | 499-76-3 |
InChI Key | LTFHNKUKQYVHDX-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1O)C(O)=O |
This aromatic carboxylic acid contains three oxygen atoms, with one as part of the hydroxyl group and two contributing to the carboxylic acid functionality . The methyl group is positioned at carbon-3, adjacent to the hydroxyl group at carbon-4, creating a specific substitution pattern that affects its reactivity and properties .
Physical Properties
4-Hydroxy-3-methylbenzoic acid exhibits distinctive physical properties that influence its behavior in different environments and applications.
Table 2: Physical Properties of 4-Hydroxy-3-methylbenzoic acid
Property | Value |
---|---|
Physical Appearance | Needle-like crystals |
Color | Light yellow to orange |
Melting Point | 173-177°C |
Boiling Point | 112°C (at 1 Torr) |
Density | 1.304±0.06 g/cm³ |
Flash Point | 168.4°C |
Refractive Index | 1.599 |
pKa | 4±0.10 |
The compound forms needle-like crystals that range in color from light yellow to orange . Its relatively high melting point (173-177°C) reflects the strength of the intermolecular forces, particularly hydrogen bonding, between molecules . The compound is soluble in hot water, ethanol, ether, and methanol, which makes it amenable to various extraction and purification methods .
Nomenclature and Classification
The systematic study of 4-Hydroxy-3-methylbenzoic acid requires understanding its various naming conventions and classification within organic chemistry frameworks.
IUPAC Naming and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) naming system provides the standard designation for this compound, though it is known by several synonyms in scientific and commercial contexts.
Table 3: Nomenclature of 4-Hydroxy-3-methylbenzoic acid
Naming Convention | Designation |
---|---|
IUPAC Name | 4-hydroxy-3-methylbenzoic acid |
Traditional Name | 4-hydroxy-3-methylbenzoic acid |
Common Synonyms | 4,3-cresotic acid; 4-hydroxy-m-toluic acid; 3-methyl-4-hydroxybenzoic acid; 4-hydroxy-3-methyl-benzoic acid; 4-carboxy-o-cresol |
This compound derives its IUPAC name from its structural elements: a benzoic acid core with hydroxyl and methyl substituents at positions 4 and 3, respectively . The variety of synonyms reflects historical naming patterns and different emphasis on structural features .
Occurrence and Distribution
Understanding the natural presence and distribution of 4-Hydroxy-3-methylbenzoic acid provides insights into its ecological and biological significance.
Natural Sources
4-Hydroxy-3-methylbenzoic acid has been detected in various natural sources, including food products and biological systems.
The compound has been identified in several food sources, including anatidaes (the family that includes ducks, geese, and swans), chickens (Gallus gallus), and domestic pigs (Sus scrofa domestica) . This distribution suggests a potential role in the metabolism of these animals or their dietary components.
Presence in Biological Samples
The compound has been detected in human biological specimens, suggesting its relevance to human physiology.
4-Hydroxy-3-methylbenzoic acid has been found in normal human urine samples, indicating that it is either a product of human metabolism or derived from dietary sources and subsequently excreted . This presence in biological fluids raises the possibility of its use as a biomarker for certain metabolic processes or dietary exposures .
Production and Synthesis
The industrial production and laboratory synthesis of 4-Hydroxy-3-methylbenzoic acid involve specific chemical processes that yield the pure compound for various applications.
Industrial Production Methods
Commercial production of 4-Hydroxy-3-methylbenzoic acid employs efficient synthetic routes optimized for yield and purity.
The primary industrial production method involves acid methylation of o-cresol . The process begins with the addition of o-cresol and 50% sodium hydroxide aqueous solution to a reaction kettle . After steam treatment, carbon dioxide is introduced under pressure at temperatures below 160°C . This reaction produces crude o-cresol p-formate, which is then distilled, neutralized with sulfuric acid, refined, and vacuum dried to obtain the finished product . This process achieves yields of approximately 88% .
Biological Activity and Functions
The biological roles and activities of 4-Hydroxy-3-methylbenzoic acid contribute to its significance in biochemical research and potential applications.
Related Compounds and Their Activity
While the search results provide limited information on the biological activity of 4-Hydroxy-3-methylbenzoic acid itself, related compounds exhibit significant bioactivities.
A structurally similar compound, 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid (HMBA), has been identified as a cell-cycle inhibitor isolated from Curvularia sp. KF119 . Additionally, 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), an analogue of curcumin, has demonstrated the ability to inhibit the growth of prostate cancer cells by targeting the Akt/NFκB signaling pathway . These findings suggest potential directions for investigating the bioactivity of 4-Hydroxy-3-methylbenzoic acid.
Applications and Uses
The chemical properties of 4-Hydroxy-3-methylbenzoic acid make it suitable for various industrial and research applications.
Industrial Applications
In industrial contexts, 4-Hydroxy-3-methylbenzoic acid serves specific functions based on its reactive properties.
The compound is primarily utilized as an azo dye intermediate in the chemical industry . Azo dyes are synthetic colorants containing the functional group R-N=N-R', where R and R' are typically aromatic groups. The hydroxyl and carboxyl functionalities of 4-Hydroxy-3-methylbenzoic acid make it a valuable building block in the synthesis of these dyes, which find applications in textile coloration, food additives, and other industrial processes.
Research Applications
In research settings, 4-Hydroxy-3-methylbenzoic acid and its derivatives may serve as model compounds or precursors for more complex molecules.
The well-defined structure and functional groups of 4-Hydroxy-3-methylbenzoic acid make it useful for studying reaction mechanisms, developing synthetic methodologies, or investigating structure-activity relationships. The compound's presence in mass spectral databases indicates its utility as a reference standard in analytical chemistry .
Hazard Category | Information |
---|---|
Classification | IRRITANT |
Risk Codes | R22 - Harmful if swallowed R37/38 - Irritating to respiratory system and skin R41 - Risk of serious damage to eyes |
WGK Germany | 2 (hazardous to water) |
The compound is classified as an irritant, with specific risks including harm if swallowed, irritation to the respiratory system and skin, and potential for serious eye damage . Its hazard classification in the German Water Hazard Classification (WGK) system as class 2 indicates it is hazardous to water environments .
Analytical Methods
Analytical techniques for the detection, identification, and quantification of 4-Hydroxy-3-methylbenzoic acid are essential for research, quality control, and regulatory purposes.
Spectroscopic Analysis
Various spectroscopic methods enable the characterization and identification of 4-Hydroxy-3-methylbenzoic acid.
Mass spectrometry is a key analytical technique for 4-Hydroxy-3-methylbenzoic acid, with detailed spectral data available in specialized databases . The mzCloud database, for instance, contains high-quality, manually curated mass spectral data for this compound, including tandem spectra (MS1, MS2, MS3) obtained using Orbitrap Elite instrumentation with electrospray ionization (ESI) and Fourier transform (FT) analysis .
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